Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510810
InChI: InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3
SMILES:
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate

CAS No.:

Cat. No.: VC17510810

Molecular Formula: C10H10N2O3S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate -

Specification

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
IUPAC Name methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate
Standard InChI InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3
Standard InChI Key LODIFZIFABQJED-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C

Introduction

Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylate is a complex organic compound with a unique heterocyclic structure. It belongs to the imidazo-thiazole class of compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is closely related to 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylic acid, differing primarily by the presence of a methyl ester group instead of a carboxylic acid group.

Synthesis and Preparation

The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylate typically involves the esterification of its carboxylic acid counterpart. This process can be achieved through various methods, including the use of acid chlorides or anhydrides in the presence of a base to facilitate the esterification reaction.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylic acidC10H9N2O3SCarboxylic acid group, sigma receptor ligand
Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylateC11H11N2O3SMethyl ester group, potential for bioavailability enhancement
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acidC7H6N2O2SLacks acetyl group, different biological activity profile

Future Research Directions

Further research is needed to fully elucidate the biological activities and pharmacological properties of Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylate. This includes exploring its potential as a therapeutic agent in neurological disorders and cancer, as well as investigating its metabolism and bioavailability compared to its carboxylic acid counterpart.

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